n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine
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Overview
Description
n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine typically involves the reaction of 1H-1,2,4-triazole with n-methyl-3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .
Scientific Research Applications
n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antifungal, and antibacterial agent.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
1,2,3-Triazole: Another triazole derivative with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Uniqueness: n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-methyl group and propan-1-amine moiety contribute to its versatility in various applications, making it a valuable compound for research and development .
Biological Activity
n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)propan-1-one with methyl amine. The reaction conditions and purification methods can vary; however, common techniques include recrystallization and chromatography to ensure high purity of the final product.
Chemical Structure
The molecular formula of this compound is C₆H₁₂N₄. Its structure features a triazole ring which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown promising activity against various pathogenic bacteria. For example, it was tested against the ESKAPE pathogens— a group known for their antibiotic resistance— and displayed significant antibacterial activity .
Pathogen | Activity |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Strong Inhibition |
Klebsiella pneumoniae | Moderate Inhibition |
Enterococcus faecium | Weak Inhibition |
Antiviral Activity
In addition to its antibacterial effects, there is emerging evidence suggesting that compounds containing the triazole moiety may inhibit viral replication. Specifically, studies have indicated that triazole derivatives can interact with viral proteases, potentially blocking their activity .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole compounds, this compound was found to be effective against Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for these pathogens.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral potential of n-Methyl derivatives against human herpesvirus (HHV). The compound demonstrated a capability to inhibit viral replication at concentrations lower than those required for cytotoxicity in human cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in microbial cells. The triazole ring facilitates binding to the active sites of enzymes such as proteases and deubiquitinases, disrupting their function and leading to cell death or inhibition of replication.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of triazole compounds indicates that modifications in the side chains significantly influence their biological efficacy. For instance:
Modification | Effect on Activity |
---|---|
Addition of methyl groups | Increased lipophilicity and potency |
Alteration of nitrogen positions | Variable effects on enzyme binding |
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
N-methyl-3-(1,2,4-triazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-7-3-2-4-10-6-8-5-9-10/h5-7H,2-4H2,1H3 |
InChI Key |
XGCYFVUZFFZBHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C=NC=N1 |
Origin of Product |
United States |
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